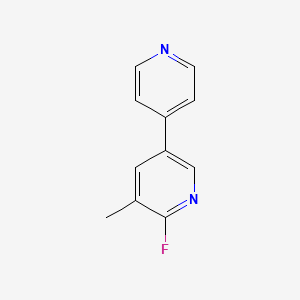

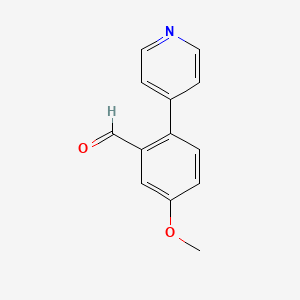

2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine

Vue d'ensemble

Description

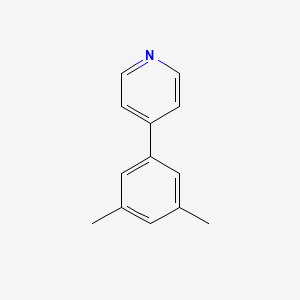

“2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine” is a chemical compound with the CAS Number: 1214389-30-6 . It has a molecular weight of 188.2 . The IUPAC name for this compound is 6-fluoro-5-methyl-3,4’-bipyridine .

Synthesis Analysis

The synthesis of pyridine derivatives like “2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine” often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine” can be represented by the InChI Code: 1S/C11H9FN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 . This indicates the presence of fluorine, nitrogen, and carbon atoms in specific arrangements.Chemical Reactions Analysis

The chemical reactions involving “2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine” could include reactions with Grignard reagents . Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .It is typically stored at temperatures between 2-8°C . The compound is shipped at room temperature .

Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Fluorinated Imatinib Base Synthesis

In a silver-promoted selective fluorination process, this compound was transformed into 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This intermediate is relevant in the synthesis of fluorinated imatinib base, which has potential applications in cancer therapy .

Blood Glucose Reduction

Compounds related to 2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine have shown efficacy in reducing blood glucose levels. They may find applications in preventing and treating disorders associated with elevated plasma blood glucose, such as diabetes, hyperlipidemia, and cardiovascular diseases .

Safety and Hazards

The compound “2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Orientations Futures

The future directions for “2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine” could involve its use in the synthesis of new structural analogues of several antimalarial, antimicrobial, and fungicidal agents . It could also be used in the development of fluorinated chemicals, given the high availability of fluorinated synthetic blocks and the effective fluorinating reagents .

Propriétés

IUPAC Name |

2-fluoro-3-methyl-5-pyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-8-6-10(7-14-11(8)12)9-2-4-13-5-3-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWMGDOYJSAKEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-methyl-5-(pyridin-4-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide](/img/structure/B3222764.png)

![3,3-Difluoro-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B3222765.png)

![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B3222776.png)